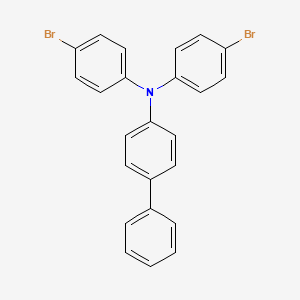

4,4'-Dibromo-4''-phenyltriphenylamine

Description

BenchChem offers high-quality 4,4'-Dibromo-4''-phenyltriphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dibromo-4''-phenyltriphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(4-bromophenyl)-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJULDLPGWGCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627655 | |

| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884530-69-2 | |

| Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dibromo-4''-phenyltriphenylamine: A Core Building Block for Advanced Organic Electronics

Introduction: The Strategic Importance of 4,4'-Dibromo-4''-phenyltriphenylamine in Materials Science

In the landscape of organic electronics, the design and synthesis of high-performance materials are paramount. Among the vast array of molecular building blocks, 4,4'-Dibromo-4''-phenyltriphenylamine (CAS No. 884530-69-2) has emerged as a pivotal intermediate for researchers and drug development professionals. Its unique structure, featuring a triphenylamine core functionalized with two bromine atoms and a phenyl group, offers a versatile platform for the construction of complex molecular architectures with tailored optoelectronic properties.

The triphenylamine moiety is well-established for its excellent hole-transporting capabilities, making it a fundamental component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of the bromine atoms on the 4 and 4' positions of two phenyl rings provides reactive handles for a variety of cross-coupling reactions. This allows for the facile introduction of diverse functional groups to fine-tune the electronic and photophysical properties of the resulting materials, such as their energy levels (HOMO/LUMO), emission wavelengths, and charge carrier mobilities. The 4''-phenyl substituent further modulates the compound's solubility and morphological stability in thin films, which are critical parameters for device performance and longevity.

This technical guide provides a comprehensive overview of the core properties of 4,4'-Dibromo-4''-phenyltriphenylamine, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its applications in the field of organic electronics.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4,4'-Dibromo-4''-phenyltriphenylamine is essential for its effective utilization in materials synthesis and device fabrication. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 884530-69-2 | [1] |

| Molecular Formula | C₂₄H₁₇Br₂N | [1] |

| Molecular Weight | 479.21 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 136.0 to 140.0 °C | [2] |

| Solubility | Soluble in tetrahydrofuran (THF) and other common organic solvents. Insoluble in water. | [2] |

| Purity | Typically >97.0% (HPLC) | [2] |

Molecular Structure and Synthesis

The molecular structure of 4,4'-Dibromo-4''-phenyltriphenylamine is central to its utility. The triphenylamine core provides a propeller-like, three-dimensional geometry that can inhibit intermolecular aggregation and π-π stacking in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in thin films.

Synthetic Pathway: Buchwald-Hartwig Amination

A robust and widely employed method for the synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine is the Buchwald-Hartwig amination.[3][4][5][6][7] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the crucial C-N bonds. The general synthetic scheme involves the coupling of a diarylamine with an aryl halide.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine, adapted from established Buchwald-Hartwig amination methodologies.[3][4][5][6][7]

Materials:

-

4,4'-Dibromodiphenylamine

-

4-Iodobiphenyl (or 4-Bromobiphenyl)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4,4'-dibromodiphenylamine (1.0 eq.), 4-iodobiphenyl (1.1 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).

-

Addition of Base and Solvent: To the flask, add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.

-

Reaction: The reaction mixture is heated to reflux (typically around 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4,4'-Dibromo-4''-phenyltriphenylamine as a white to off-white solid.

Self-Validation and Trustworthiness: The purity of the synthesized compound should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values. High-performance liquid chromatography (HPLC) can be used to determine the final purity, which is crucial for subsequent applications in electronic devices.

Spectroscopic and Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Dibromo-4''-phenyltriphenylamine.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 6.8 and 7.6 ppm). The protons on the brominated phenyl rings will appear as doublets due to coupling with their ortho-protons. The protons on the unsubstituted phenyl ring of the biphenyl moiety will exhibit characteristic multiplets. The protons on the central phenyl ring attached to the nitrogen will also show distinct signals.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the non-equivalent carbon atoms in the molecule. The carbons attached to the bromine atoms will be significantly shielded and appear at a characteristic chemical shift. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

Optical and Electronic Properties

-

UV-Vis Absorption and Photoluminescence: In a suitable organic solvent like THF or dichloromethane, 4,4'-Dibromo-4''-phenyltriphenylamine is expected to exhibit strong absorption in the UV region, typically with a maximum (λmax) between 300 and 350 nm. This absorption corresponds to π-π* transitions within the conjugated system. Upon excitation, it is expected to show fluorescence in the blue region of the visible spectrum. The exact emission wavelength and quantum yield will be influenced by the solvent polarity and the specific molecular conformation.

-

Thermal Properties (TGA and DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability of the compound. For materials intended for use in OLEDs, a high decomposition temperature (Td), typically above 300 °C, is desirable to ensure stability during device operation and fabrication processes. Differential scanning calorimetry (DSC) can be used to determine the melting point (Tm) and any glass transition temperature (Tg). A high Tg is often associated with good morphological stability of thin films.

-

Electrochemical Properties (Cyclic Voltammetry): Cyclic voltammetry (CV) is a key technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for understanding and optimizing charge injection and transport in electronic devices. The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be calculated from the HOMO level and the optical bandgap determined from the onset of the UV-Vis absorption spectrum.

Applications in Advanced Materials

The versatile chemical nature of 4,4'-Dibromo-4''-phenyltriphenylamine makes it a valuable precursor for a wide range of functional organic materials.

-

OLEDs: It serves as a core building block for the synthesis of hole-transporting materials (HTMs), host materials for phosphorescent emitters, and blue-emitting materials. The bromine atoms can be readily converted to other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to tune the material's properties for specific device architectures.

-

Organic Photovoltaics (OPVs): Derivatives of 4,4'-Dibromo-4''-phenyltriphenylamine can be used as donor materials in bulk heterojunction solar cells. The ability to modify the molecular structure allows for the optimization of the absorption spectrum to better match the solar spectrum and to control the energy levels for efficient charge separation at the donor-acceptor interface.

-

Perovskite Solar Cells (PSCs): Functionalized triphenylamine derivatives are widely used as hole-transporting materials in PSCs, contributing to high power conversion efficiencies and improved device stability.

-

Organic Field-Effect Transistors (OFETs): The hole-transporting properties of materials derived from this precursor make them suitable for use as the active semiconductor layer in p-type OFETs.

Conclusion

4,4'-Dibromo-4''-phenyltriphenylamine is a strategically important molecule in the field of organic electronics. Its robust synthesis, coupled with the versatility of its chemical structure, provides a powerful platform for the development of next-generation materials for a variety of optoelectronic applications. The ability to precisely tune its electronic and photophysical properties through well-established chemical transformations ensures its continued relevance in both academic research and industrial drug development. This in-depth technical guide provides the foundational knowledge required for researchers and scientists to effectively utilize this key building block in their pursuit of advanced functional materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone of Functional Materials: Understanding 4,4'-Dibromo-4''-phenyltriphenylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Synergistic Combination of ACQ and AIE Moieties to Enhance the Emission of Hexagonal Metallacycles. Retrieved from [Link]

-

Wiley-VCH. (2019). Supporting Information. Retrieved from [Link]

-

Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1344–1353. [Link]

-

Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine, 99%. Retrieved from [Link]

-

PubChem. (n.d.). N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. Retrieved from [Link]

-

AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

NIST. (n.d.). [1,1'-Biphenyl]-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,4'-Dibromo-4''-phenyltriphenylamine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4,4'-Dibromo-4''-phenyltriphenylamine, a key building block in the development of advanced organic electronic materials. The document details a proposed synthetic pathway based on the robust and versatile Buchwald-Hartwig amination, offering a scientifically sound and reproducible methodology. A thorough characterization of the target compound is presented, including spectroscopic and thermal analysis techniques, to ensure its identity, purity, and suitability for high-performance applications. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are engaged in the design and synthesis of novel functional organic molecules.

Introduction: The Significance of 4,4'-Dibromo-4''-phenyltriphenylamine

Triphenylamine (TPA) and its derivatives are a cornerstone of modern organic electronics. Their inherent hole-transporting capabilities, high thermal stability, and tunable photophysical properties make them indispensable components in a wide array of applications, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] The strategic functionalization of the TPA core allows for the fine-tuning of its electronic and physical properties to meet the specific demands of these advanced applications.

4,4'-Dibromo-4''-phenyltriphenylamine, also known as N-(4-biphenylyl)-N,N-bis(4-bromophenyl)amine, is a particularly valuable derivative. The two bromine atoms serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[3] This enables the facile introduction of a wide range of functional groups, allowing for the systematic modification of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge mobility and solid-state morphology. The phenyl group at the 4''-position further extends the π-conjugation of the molecule, which can lead to enhanced charge transport and desirable photophysical properties.

This guide will provide a comprehensive overview of a reliable synthetic route to 4,4'-Dibromo-4''-phenyltriphenylamine and detail the analytical techniques required to confirm its structure and purity.

Synthetic Pathway: A Proposed Buchwald-Hartwig Amination Approach

While various methods can be employed for the synthesis of triarylamines, the Buchwald-Hartwig amination stands out for its high efficiency, broad substrate scope, and tolerance of various functional groups. This palladium-catalyzed cross-coupling reaction provides a direct and reliable method for the formation of the C-N bonds necessary to construct the triphenylamine core.

The proposed synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine involves the coupling of 4,4'-dibromoaniline with 1-bromo-4-phenylbenzene. This approach is based on well-established protocols for the synthesis of similar triarylamine derivatives.

Causality Behind Experimental Choices

-

Catalyst System: The choice of palladium acetate (Pd(OAc)₂) as the palladium precursor and tri(tert-butyl)phosphine (P(t-Bu)₃) as the ligand is critical. The bulky and electron-rich phosphine ligand facilitates the oxidative addition of the aryl bromide to the palladium(0) center and subsequent reductive elimination, which are key steps in the catalytic cycle.

-

Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is essential for the deprotonation of the aniline nitrogen, forming the reactive amide intermediate.

-

Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate, and its ability to dissolve the reactants and catalyst system.

Step-by-Step Experimental Protocol

Materials:

-

4,4'-Dibromoaniline

-

1-Bromo-4-phenylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4,4'-dibromoaniline (1.0 eq.), 1-bromo-4-phenylbenzene (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

-

Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq.) and tri(tert-butyl)phosphine (0.04 eq.) in anhydrous toluene.

-

Reaction Initiation: Add anhydrous toluene to the reaction flask, followed by the catalyst solution.

-

Reaction Progression: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Product Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield 4,4'-Dibromo-4''-phenyltriphenylamine as a solid.

Characterization and Data Analysis

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized 4,4'-Dibromo-4''-phenyltriphenylamine. The following techniques are essential for a comprehensive analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |

| ¹H NMR | 7.0 - 7.6 | Aromatic protons of the dibromophenyl and phenylphenyl groups. The specific splitting patterns will confirm the substitution pattern. |

| ¹³C NMR | 110 - 150 | Aromatic carbons. The number of distinct signals will correspond to the symmetry of the molecule. Carbons attached to bromine will be shifted downfield. |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

| Technique | Expected m/z | Interpretation |

| HRMS (ESI+) | [M+H]⁺ | The measured mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₂₄H₁₈Br₂N⁺. |

Physical and Thermal Properties

Melting Point (MP): The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound. For a related compound, N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, a melting point of 169.0 to 173.0 °C has been reported.

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the compound by monitoring its weight loss as a function of temperature. A high decomposition temperature is desirable for applications in electronic devices.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, glass transition temperature (for amorphous materials), and other thermal transitions.

Conclusion

This technical guide has outlined a robust and reliable approach for the synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine via a proposed Buchwald-Hartwig amination. The detailed experimental protocol, coupled with a thorough characterization plan, provides a comprehensive framework for researchers to produce and validate this important organic electronic material. The versatility of the dibromo functionality opens up a vast chemical space for the development of novel materials with tailored properties for a range of high-performance applications. The successful synthesis and characterization of this building block will undoubtedly contribute to the advancement of organic electronics and related fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4,4'-Dibromo-4''-phenyltriphenylamine in Functional Organic Synthesis. [Link]

-

PubChem. N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine. [Link]

-

Royal Society of Chemistry. Synergistic Combination of ACQ and AIE Moieties to Enhance the Emission of Hexagonal Metallacycles. [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 3. N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine | 499128-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Molecular structure and purity of 4,4'-Dibromo-4''-phenyltriphenylamine

An In-Depth Technical Guide to the Molecular Structure and Purity of 4,4'-Dibromo-4''-phenyltriphenylamine

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromo-4''-phenyltriphenylamine (CAS No. 884530-69-2), a pivotal organic intermediate for advanced materials science. As a derivative of triphenylamine, this compound is a fundamental building block for high-performance organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This document details its molecular structure, physicochemical properties, and the critical importance of high purity for its applications. Furthermore, it offers field-proven insights into its synthesis, purification methodologies, and the analytical techniques required to validate its structural integrity and purity, designed for researchers, chemists, and material scientists in the field.

Introduction: A Keystone Building Block for Organic Electronics

4,4'-Dibromo-4''-phenyltriphenylamine is a specialized organic molecule engineered for the synthesis of functional materials with tailored electronic and optical properties. Its architecture is centered around a triphenylamine (TPA) core, a moiety renowned for its excellent hole-transporting capabilities and electrochemical stability, which are essential characteristics for efficient charge movement in semiconductor devices.

The strategic placement of two bromine atoms on two of the phenyl rings provides highly reactive sites. These "functional handles" are instrumental for further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This synthetic versatility allows scientists to construct complex, π-conjugated systems, thereby fine-tuning critical parameters such as energy levels, charge mobility, and luminescent properties to meet specific device requirements. The third phenyl-substituted arm of the TPA core contributes to the molecule's overall electronic structure and morphology in the solid state. Consequently, this compound is not merely a chemical reagent but a foundational component enabling innovation in next-generation displays, lighting, and solar energy technologies.

Caption: Molecular Structure of 4,4'-Dibromo-4''-phenyltriphenylamine.

Physicochemical Properties and Specifications

The reliable application of 4,4'-Dibromo-4''-phenyltriphenylamine hinges on well-characterized and consistent material properties. These parameters are critical for designing synthetic reactions, purification procedures, and final device fabrication processes.

| Property | Value | Source |

| CAS Number | 884530-69-2 | [1][2] |

| IUPAC Name | N,N-bis(4-bromophenyl)-4-phenylaniline | [1] |

| Synonyms | N-(4-Biphenylyl)-N,N-bis(4-bromophenyl)amine | [3] |

| Molecular Formula | C₂₄H₁₇Br₂N | [1] |

| Molecular Weight | 479.21 g/mol | [1][2] |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 136.0 to 140.0 °C | [3] |

| Purity (HPLC) | Typically ≥97.0% | [3] |

| Solubility | Soluble in tetrahydrofuran (THF), dichloromethane, toluene | [3] |

| Storage | Room temperature, in a cool, dark, and dry place | [2][3] |

Synthesis and Purification Strategies

The production of high-purity 4,4'-Dibromo-4''-phenyltriphenylamine is a multi-step process that demands precise control over reaction conditions and rigorous purification. The causality behind these steps is rooted in ensuring the complete removal of starting materials and side-products, which can be detrimental to the performance of organic electronic devices.

Synthetic Pathway: A Representative Approach

While several synthetic routes exist, a common and effective method involves a palladium-catalyzed Buchwald-Hartwig amination. This reaction is highly efficient for forming carbon-nitrogen (C-N) bonds. The logic of this approach is to couple N,N-bis(4-bromophenyl)amine with a 4-phenyl-substituted aryl halide or triflate.

Caption: Synthetic workflow for 4,4'-Dibromo-4''-phenyltriphenylamine.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add N,N-bis(4-bromophenyl)amine (1.0 eq), 4-iodobiphenyl (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the phosphine ligand (e.g., XPhos, 0.02 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene via syringe.

-

Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product.

Purification: The Key to Performance

For applications in organic electronics, purity levels of 98% or higher are standard. Impurities can act as charge traps or quenching sites, severely degrading device efficiency and operational lifetime. A multi-step purification process is therefore non-negotiable.

Caption: General workflow for purification and quality control.

Detailed Protocol: Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). The choice of eluent is critical; it must be weak enough to allow for separation but strong enough to move the desired compound.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate), gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Comprehensive Purity and Structural Analysis

A self-validating system of protocols requires multiple, orthogonal analytical techniques to confirm both the molecular structure and purity of the final product.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds like this one.[3] It separates components based on their differential partitioning between a stationary phase and a mobile phase. The area under the peak in the resulting chromatogram is proportional to the concentration of the corresponding substance.

Detailed Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The high organic content is necessary due to the non-polar nature of the analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in THF or acetonitrile (approx. 0.1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[3]

| Parameter | Typical Result | Interpretation |

| Retention Time | Compound-specific (e.g., 5.8 min) | Consistent retention time confirms identity against a reference standard. |

| Peak Area % | >98.0% | Indicates the purity level of the compound. |

| Peak Tailing | Symmetrical peak shape | A sharp, symmetrical peak suggests good chromatographic behavior and absence of interacting impurities. |

Structural Elucidation and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques used to confirm the precise arrangement of atoms in the molecule.[4]

-

¹H NMR: Will show distinct signals for the aromatic protons. The integration of these signals should correspond to the 17 protons in the structure. Protons on the brominated rings will be in a different chemical environment than those on the biphenyl moiety, leading to predictable splitting patterns (doublets and triplets).

-

¹³C NMR: Will confirm the presence of the 24 unique carbon atoms in the molecule's backbone.[4]

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.

-

Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₂₄H₁₇Br₂N) with high accuracy.[4]

-

Key Feature: A crucial diagnostic feature is the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Conclusion

4,4'-Dibromo-4''-phenyltriphenylamine is a cornerstone intermediate for the synthesis of advanced organic semiconductors. Its value lies in the combination of the hole-transporting triphenylamine core and the synthetically versatile bromine substituents. The successful application of this compound in high-performance OLEDs and other electronic devices is directly contingent on achieving and verifying exceptionally high levels of purity. The integrated workflow of controlled synthesis, multi-step purification, and rigorous, orthogonal analysis presented in this guide provides a reliable framework for researchers and developers to produce material of the highest quality, thereby accelerating the development of next-generation electronic technologies.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Functional Materials: Understanding 4,4'-Dibromo-4''-phenyltriphenylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 4,4'-Dibromo-4''-phenyltriphenylamine: Properties....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4,4'-Dibromo-4''-phenyltriphenylamine: A Key OLED....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity 4,4'-Dibromo-4''-phenyltriphenylamine for Cutting-Edge Material Research.

- The Royal Society of Chemistry. (n.d.). Synergistic Combination of ACQ and AIE Moieties to Enhance the Emission of Hexagonal Metallacycles.

- TCI Chemicals. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine 884530-69-2.

- J&K Scientific. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine, 99% | 884530-69-2.

- PubChem - NIH. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine 884530-69-2.

- Sigma-Aldrich. (n.d.). 4,4'-Dibromo-4''-phenyltriphenylamine.

Sources

A Theoretical Deep Dive into the Electronic Landscape of 4,4'-Dibromo-4''-phenyltriphenylamine

A Senior Application Scientist's Guide to Computational Exploration of a Key Hole-Transport Material

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

4,4'-Dibromo-4''-phenyltriphenylamine stands as a pivotal molecular building block in the realm of organic electronics, particularly in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2][3] Its inherent hole-transporting capabilities, stemming from the triphenylamine core, are strategically enhanced and made synthetically versatile by the presence of two bromine substituents.[1][4] This guide provides a comprehensive theoretical investigation into the electronic properties of 4,4'-Dibromo-4''-phenyltriphenylamine, offering a framework for researchers and drug development professionals to understand and predict its behavior at a molecular level. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the frontier molecular orbitals, energy gap, and excited state properties that govern its efficacy as a functional material.

Introduction: The Significance of 4,4'-Dibromo-4''-phenyltriphenylamine in Organic Electronics

The advancement of organic electronics is intrinsically linked to the rational design of molecular components with tailored electronic and optical properties.[1] 4,4'-Dibromo-4''-phenyltriphenylamine has emerged as a crucial intermediate due to its unique trifecta of properties: a robust hole-transporting triphenylamine core, strategically placed reactive bromine sites for further functionalization, and favorable thermal stability.[1][3][4] The triphenylamine moiety is well-established for its ability to facilitate the movement of positive charge carriers (holes), a fundamental process in the operation of OLEDs and organic photovoltaic cells.[1] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the synthesis of a vast library of derivatives with fine-tuned energy levels and luminescent characteristics.[1][4]

This guide will navigate the theoretical landscape of this molecule, providing a robust computational protocol to dissect its electronic properties. By understanding the causality behind its electronic structure, researchers can accelerate the design of novel materials with enhanced performance for next-generation electronic and biomedical applications.

Theoretical Methodology: A Self-Validating Computational Workflow

To accurately predict the electronic properties of 4,4'-Dibromo-4''-phenyltriphenylamine, a multi-step computational workflow grounded in Density Functional Theory (DFT) is employed. This approach provides a balance of computational efficiency and accuracy for molecules of this size.[5] The following protocol outlines a self-validating system for obtaining reliable theoretical data.

Ground State Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using a suitable DFT functional and basis set.

-

Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[6] For enhanced accuracy, especially for predicting HOMO-LUMO gaps, long-range corrected functionals like CAM-B3LYP or ωB97XD can be considered.[7]

-

Choice of Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.[2][8]

The optimization process is considered complete when the forces on each atom are negligible and the energy has reached a minimum. A frequency calculation should then be performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized and their energy levels calculated. These orbitals are fundamental to understanding the molecule's electronic behavior:

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better hole-injection and transport capability.

-

LUMO: Represents the ability to accept an electron. The LUMO energy level is crucial for electron injection and transport.

-

HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO levels is a critical parameter that influences the molecule's stability, color, and electronic transitions.[9]

Excited State Properties and UV-Vis Spectra Simulation

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground state geometry.[1][10] This allows for the prediction of:

-

Excitation Energies: The energies required to promote an electron from the ground state to various excited states.

-

Oscillator Strengths: The probability of a particular electronic transition occurring.

-

UV-Vis Absorption Spectrum: By plotting the oscillator strengths against the corresponding excitation wavelengths, a theoretical UV-Vis spectrum can be generated, which can be directly compared with experimental data for validation.[4][11]

Experimental Protocol: Step-by-Step DFT and TD-DFT Calculation using Gaussian

This protocol provides a generalized workflow for performing DFT and TD-DFT calculations on 4,4'-Dibromo-4''-phenyltriphenylamine using the Gaussian software package.[12]

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of 4,4'-Dibromo-4''-phenyltriphenylamine using a molecular modeling program like GaussView.

-

Perform an initial, low-level optimization (e.g., using a semi-empirical method like PM6) to obtain a reasonable starting geometry.

-

-

Gaussian Input File for Geometry Optimization and Frequency Calculation:

-

Create a Gaussian input file (.gjf or .com) with the following structure:

-

%nprocshared and %mem specify the number of processors and memory to be used.

-

#p indicates to print additional output.

-

B3LYP/6-31G(d) specifies the functional and basis set.

-

Opt Freq requests a geometry optimization followed by a frequency calculation.

-

0 1 represents the charge and spin multiplicity of the molecule (neutral singlet).

-

[Atomic Coordinates] is the Cartesian coordinate of each atom.

-

-

Gaussian Input File for Single Point Energy and TD-DFT Calculation:

-

Use the optimized coordinates from the previous step.

-

Create a new input file:

-

TD(NStates=20) requests a TD-DFT calculation for the first 20 excited states.

-

-

Analysis of Output Files:

-

Optimization and Frequencies: Open the .log or .out file to confirm successful convergence and the absence of imaginary frequencies. The final optimized coordinates will be provided.

-

TD-DFT: The output file will contain information on the excited states, including their energies, oscillator strengths, and the orbitals involved in each transition. This data can be used to plot the theoretical UV-Vis spectrum.

-

Core Electronic Properties of 4,4'-Dibromo-4''-phenyltriphenylamine

Based on the theoretical framework described, we can elucidate the key electronic properties of 4,4'-Dibromo-4''-phenyltriphenylamine.

Frontier Molecular Orbitals and Energy Levels

The HOMO of 4,4'-Dibromo-4''-phenyltriphenylamine is primarily localized on the electron-rich triphenylamine core, which is characteristic of its hole-transporting nature. The LUMO is distributed across the phenyl rings, with some contribution from the bromine atoms. The presence of the electron-withdrawing bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted phenyltriphenylamine. This can be advantageous for tuning the energy level alignment with other materials in a device.

| Property | Expected Value (eV) | Significance |

| HOMO Energy | -5.2 to -5.5 | Governs hole injection and transport efficiency.[5] |

| LUMO Energy | -1.8 to -2.2 | Influences electron affinity and electron transport. |

| HOMO-LUMO Gap (Egap) | 3.0 to 3.7 | Determines electronic transition energy and chemical stability.[13] |

Note: These are representative values based on DFT calculations of similar triphenylamine derivatives. Actual values will depend on the specific functional and basis set used.

Predicted Absorption Spectrum

The TD-DFT calculations predict the main absorption bands in the UV region. The primary electronic transition corresponds to a π-π* transition, largely originating from the HOMO to LUMO excitation. The presence of bromine atoms may lead to a slight red-shift in the absorption spectrum compared to the parent phenyltriphenylamine.

Visualization of Computational Workflow and Molecular Orbitals

To provide a clearer understanding of the theoretical investigation process and the resulting electronic structure, the following diagrams are presented.

Caption: Computational workflow for theoretical investigation.

Caption: Relationship between FMOs and electronic properties.

Conclusion and Future Directions

The theoretical investigation of 4,4'-Dibromo-4''-phenyltriphenylamine through DFT and TD-DFT provides invaluable insights into its electronic properties, which are fundamental to its role in organic electronics. The computational workflow and protocols detailed in this guide offer a robust framework for researchers to predict and understand the behavior of this and similar molecules. The strategic positioning of bromine atoms not only facilitates synthetic diversification but also modulates the frontier molecular orbital energies, offering a pathway to fine-tune the electronic characteristics of resulting materials.

Future research should focus on the theoretical investigation of novel derivatives synthesized from 4,4'-Dibromo-4''-phenyltriphenylamine. By computationally screening potential candidates, the most promising materials for specific applications, such as highly efficient OLED emitters or stable hole-transport layers in perovskite solar cells, can be identified, thereby accelerating the materials discovery process.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone of Functional Materials: Understanding 4,4'-Dibromo-4''-phenyltriphenylamine.

- Singh, R., Sharma, K., Elavarasi, S. B., & Guin, M. (2024).

- Exploring 4,4'-Dibromo-4''-phenyltriphenylamine: A Key OLED...

- Adhikari, S., & Ghorai, P. K. (2024). DFT Studies on the Ground State, First Singlet Excited State, and Triplet State of Triphenylamine and Its Dimer. ChemRxiv.

- Rocha, A. B., et al. (2012). Density Functional Theory (DFT) Study of Triphenylamine-Based Dyes for Their Use as Sensitizers in Molecular Photovoltaics. International Journal of Molecular Sciences, 13(4), 4418-4432.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4,4'-Dibromo-4''-phenyltriphenylamine in Functional Organic Synthesis.

- Cossi, M., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(23), 8235.

- Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids.

- Lee, V. (2020). Gaussian guide. Lee Group @ UOW.

-

Calculated molecular orbitals for triphenylamine and compounds 1−3, DFT-B3LYP/6-31G(d,p). - ResearchGate. Available from: [Link]

- Bilyi, O., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 523.

- Li, Y., et al. (2020). Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes.

- Optoelectronic properties of novel alkyl-substituted Triphenylamine derivatives. (2025).

- Kılıç, A., et al. (2022).

- Adhikari, S., & Ghorai, P. K. (2024).

-

CHEM033 - AI Model That Predicts HOMO-LUMO Gap | Regeneron ISEF 2025. Available from: [Link]

- How to do DFT calculation at different Temperature and Pressure using Gaussian - YouTube. (2024).

- How to perform TD DFT calcul

- Mondal, S., & Ghorai, P. K. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 4,4'-Dibromo-4''-phenyltriphenylamine for Cutting-Edge Material Research.

- Al-Zoubi, M. S., et al. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures.

- How can I learn DFT calculations by using Gaussian 09 Software?

- Li, Y., et al. (2020). Theoretical Investigation on Photophysical Properties of Triphenylamine and Coumarin Dyes.

- Manipulation of the Structure and Optoelectronic Properties through Bromine Inclusion in a Layered Lead Bromide Perovskite - NIH. (2023).

- Experimentally Validated Model for the Prediction of the HOMO and LUMO Energy Levels of Boronsubphthalocyanines | Request PDF - ResearchG

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. medium.com [medium.com]

- 13. CHEM033 - AI Model That Predicts HOMO-LUMO Gap | ISEF [isef.net]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Dibromo-4''-phenyltriphenylamine

Introduction

In the landscape of advanced functional materials, arylamine derivatives stand as a cornerstone, particularly in the development of organic electronics. Among these, 4,4'-Dibromo-4''-phenyltriphenylamine (CAS 884530-69-2) is a key intermediate, valued for its unique molecular architecture. The triphenylamine (TPA) core provides robust hole-transporting capabilities, while the two bromine atoms serve as reactive sites for further molecular engineering through palladium-catalyzed cross-coupling reactions. The 4''-phenyl substituent (forming a biphenyl group) further modulates the electronic properties.

Given its role as a high-purity building block for materials in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of each atom. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4,4'-Dibromo-4''-phenyltriphenylamine, offering a technical resource for researchers and developers in the field.

Molecular Structure and Spectroscopic Implications

To interpret the NMR spectra of 4,4'-Dibromo-4''-phenyltriphenylamine, we must first consider its structure and symmetry. The molecule consists of a central nitrogen atom bonded to three distinct phenyl rings: two are 4-bromophenyl groups and one is a [1,1'-biphenyl]-4-yl group. Due to the propeller-like conformation of the triphenylamine core, free rotation around the C-N bonds is expected at room temperature, rendering the two 4-bromophenyl groups chemically equivalent. This equivalence simplifies the expected NMR spectrum significantly.

The diagram below illustrates the atom numbering scheme used for the spectral assignments in this guide.

Caption: Molecular structure of 4,4'-Dibromo-4''-phenyltriphenylamine.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2', H-6' | 7.61 | d | ~ 8.5 | 2H |

| H-3', H-5' | 7.58 | d | ~ 8.5 | 2H |

| H-3, H-5 | 7.45 | t | ~ 7.7 | 2H |

| H-9, H-11, etc. | 7.39 | d | ~ 8.8 | 4H |

| H-4' | 7.35 | t | ~ 7.4 | 1H |

| H-2, H-6 | 7.20 | d | ~ 8.5 | 2H |

| H-8, H-12, etc. | 7.03 | d | ~ 8.8 | 4H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Shift (ppm) |

|---|---|

| C-1 | 147.8 |

| C-7, C-13 | 146.5 |

| C-4 | 140.2 |

| C-1' | 137.5 |

| C-9, C-11, etc. | 132.8 |

| C-3, C-5 | 129.1 |

| C-2', C-6' | 128.9 |

| C-4' | 127.8 |

| C-3', C-5' | 127.2 |

| C-2, C-6 | 126.0 |

| C-8, C-12, etc. | 125.5 |

| C-10, C-16 | 116.5 |

Spectral Interpretation and Rationale

The assignment of NMR signals is based on the fundamental principles of substituent effects. To justify the predicted values for our target molecule, we can analyze the experimental data of its constituent parts: triphenylamine (the core), and the effects of bromine and phenyl substituents.

Table 3: Experimental NMR Data for Triphenylamine and Key Analogues (in CDCl₃)

| Compound | Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Source(s) |

|---|---|---|---|---|

| Triphenylamine | C-ipso (C-N) | - | 147.8 | [1][2][3][4] |

| C-ortho | 7.11 (d) | 124.4 | [2][4][5] | |

| C-meta | 7.29 (t) | 129.3 | [2][4][5] | |

| C-para | 7.17 (t) | 123.2 | [2][4][5] | |

| 4,4'-Dibromotriphenylamine | C-ipso (C-N, N-Ph) | - | 146.9 | [6][7][8] |

| C-ipso (C-N, N-PhBr) | - | 146.2 | [6][7][8] | |

| H-ortho (to N, on Ph) | 7.15 (d) | 126.1 | [6][7][8] | |

| H-ortho (to N, on PhBr) | 6.99 (d) | 125.6 | [6][7][8] | |

| H-meta (to N, on Ph) | 7.34 (t) | 129.6 | [6][7][8] | |

| H-meta (to N, on PhBr) | 7.37 (d) | 132.5 | [6][7][8] | |

| H-para (to N, on Ph) | 7.22 (t) | 124.6 | [6][7][8] |

| | C-para (C-Br) | - | 116.1 |[6][7][8] |

Analysis of the ¹H NMR Spectrum

-

The Dibromophenyl Rings (Rings B & C): In 4,4'-dibromotriphenylamine, the protons on the brominated rings appear as two doublets at ~7.37 ppm and ~6.99 ppm.[6] Bromine is an electron-withdrawing but ortho,para-directing atom. Its electronegativity deshields the meta protons (H-9, H-11), shifting them downfield, while the lone pairs can shield the ortho protons (H-8, H-12), shifting them upfield relative to unsubstituted TPA. Therefore, the downfield doublet at ~7.39 ppm (4H) is assigned to the protons meta to the nitrogen (H-9, H-11, etc.), and the upfield doublet at ~7.03 ppm (4H) is assigned to the protons ortho to the nitrogen (H-8, H-12, etc.). Both signals are doublets due to coupling with their single aromatic neighbor.

-

The Biphenyl Ring System (Rings A & A'): This system will produce more complex signals.

-

Ring A: The protons on the phenyl ring directly attached to the central nitrogen (H-2, H-3, H-5, H-6) will have shifts influenced by both the nitrogen and the attached phenyl ring (Ring A'). We expect two doublets. The protons ortho to the nitrogen (H-2, H-6) are predicted around 7.20 ppm, while the protons meta to the nitrogen (H-3, H-5) are further downfield around 7.58 ppm.

-

Ring A': The terminal phenyl ring protons (H-2' to H-6') are the furthest from the electron-donating nitrogen. Their signals will resemble those of biphenyl itself, with the ortho protons (H-2', H-6') being the most downfield due to ring-current effects, predicted at ~7.61 ppm. The meta (H-3', H-5') and para (H-4') protons will appear as a complex multiplet or overlapping triplet and doublet between 7.35-7.45 ppm.

-

Analysis of the ¹³C NMR Spectrum

-

Carbons Bonded to Nitrogen (C-ipso): In TPA, the C-ipso carbon appears at 147.8 ppm.[1] In our target molecule, we expect three distinct C-ipso signals. C-1 (on the biphenyl moiety) is predicted to be very similar to TPA at ~147.8 ppm. The equivalent carbons on the brominated rings (C-7, C-13) will be slightly shifted, predicted around 146.5 ppm.

-

Carbons Bonded to Bromine (C-para): The most significant substituent effect is from bromine. The C-Br carbon signal is strongly shielded and appears far upfield. In 4,4'-dibromotriphenylamine, this signal is at 116.1 ppm.[6] We confidently assign the predicted signal at 116.5 ppm to C-10 and C-16.

-

Other Aromatic Carbons: The remaining carbon signals are assigned based on their proximity to the substituents. The carbons of the terminal phenyl ring (Ring A') are assigned to the signals between 127-129 ppm. The carbons on the brominated rings (C-8, C-9, C-11, C-12) are assigned based on the data from 4,4'-dibromotriphenylamine, with the carbons meta to nitrogen (C-9, C-11) being the most downfield at ~132.8 ppm.

Synthetic Context: The Buchwald-Hartwig Amination

The synthesis of complex aryl amines like 4,4'-Dibromo-4''-phenyltriphenylamine is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the preeminent method for this transformation, allowing for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[9][10]

A plausible and industrially relevant synthesis would involve the coupling of 4-bromo-[1,1'-biphenyl] with bis(4-bromophenyl)amine. This reaction is typically catalyzed by a palladium(0) species, generated in situ from a precursor like Pd(OAc)₂, and a specialized phosphine ligand, with a strong base like sodium tert-butoxide to facilitate the catalytic cycle.[11][12]

Sources

- 1. Triphenylamine(603-34-9) 13C NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triphenylamine(603-34-9) 1H NMR [m.chemicalbook.com]

- 6. 4,4'-Dibromotriphenylamine | C18H13Br2N | CID 13594707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Dibromotriphenylamine, 98% | Fisher Scientific [fishersci.ca]

- 8. 4,4′-二溴三苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Thermal Stability and Degradation of Triphenylamine-Based Compounds: Principles, Characterization, and Enhancement Strategies

An In-depth Technical Guide:

Abstract

Triphenylamine (TPA) and its derivatives are cornerstone materials in modern organic electronics, prized for their exceptional hole-transporting and photoactive properties.[1][2] Their application in high-performance devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) places stringent demands on their material integrity, particularly under thermal stress.[3][4] The long-term operational stability of these devices is intrinsically linked to the thermal resilience of the TPA-based hole-transport layer.[5][6] This guide provides a comprehensive technical overview of the factors governing the thermal stability of TPA compounds, explores their primary degradation mechanisms, details the critical analytical techniques for their characterization, and discusses field-proven strategies for designing next-generation, thermally robust materials for advanced electronic applications.

The Fundamental Importance of Thermal Stability

In organic electronic devices, TPA-based materials are typically processed into thin, amorphous films. The stability of this amorphous morphology is paramount for consistent performance.[7] Thermal stress, whether from device operation or ambient temperature fluctuations, can induce deleterious changes that compromise device function and lifetime.[8][9] Therefore, a deep understanding of two key thermal parameters is essential for any researcher in the field.

-

Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.[10] For TPA compounds in devices, a high Tg is critical. If the operating temperature approaches or exceeds Tg, increased molecular mobility can lead to crystallization and morphological rearrangement of the film.[6][8] This creates grain boundaries and defects, which disrupt efficient charge transport pathways and can lead to device failure.[8]

-

Decomposition Temperature (Td): This parameter represents the threshold at which the compound begins to chemically break down through processes like bond scission. It is a direct measure of the intrinsic chemical stability of the molecule's covalent framework. Td is typically quantified by Thermogravimetric Analysis (TGA) as the temperature at which a 5% or 10% mass loss is observed.[1][11] A high Td ensures the material does not degrade during fabrication processes (e.g., thermal annealing) or under prolonged operational heat.

The interplay between molecular structure and these thermal properties is a central theme in the design of stable TPA materials.

Caption: Relationship between molecular design and thermal stability.

Core Degradation Mechanisms in TPA Compounds

The degradation of TPA-based materials under thermal stress is not a single event but a combination of physical and chemical processes. Understanding these pathways is crucial for diagnosing device failure and engineering more resilient materials.

Morphological Degradation (Recrystallization)

For amorphous TPA films, the most immediate threat under thermal stress is the transition from a stable glassy state to a more ordered crystalline state. This physical change is particularly problematic in materials with low Tg values.[6][8] The formation of crystalline domains introduces defects and grain boundaries that act as charge traps and scattering sites, severely impeding hole mobility and leading to a rapid decline in device efficiency.

Chemical Degradation: Oxidation and Bond Scission

TPA derivatives are designed to be readily oxidized, as the formation of a stable radical cation is fundamental to their hole-transport function.[1][2] However, this inherent electrochemical activity also represents a vulnerability.

-

Oxidation: In the presence of oxygen and elevated temperatures, irreversible oxidation can occur. This can alter the electronic structure of the molecule, creating deep trap states that hinder charge transport and potentially leading to the formation of non-conductive species.

-

Thermal Bond Scission: At temperatures approaching Td, sufficient thermal energy is available to cleave the weakest covalent bonds within the molecule. The C-N bonds of the tertiary amine are often susceptible, leading to molecular fragmentation. This process is irreversible and results in a catastrophic loss of material function.

Caption: Key degradation pathways for TPA-based materials.

Essential Analytical Protocols for Thermal Characterization

Accurate assessment of thermal stability requires a standardized approach using complementary analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis for organic materials.[1][10][12][13]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the chemical stability and decomposition profile of a material by monitoring its mass as a function of temperature.[12][14][15]

Experimental Protocol: TGA for TPA Compound Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the dried TPA compound into a ceramic or platinum TGA pan. Ensure the sample is free of residual solvent, which can cause misleading initial mass loss.

-

Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with a high-purity inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.

-

Thermal Program:

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the Td, defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic), allowing for the precise determination of Tg, melting points (Tm), and crystallization temperatures (Tc).[10][17]

Experimental Protocol: DSC for Tg Determination

-

Sample Preparation: Accurately weigh 3-5 mg of the dried TPA sample into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Ramp the temperature at 10-20 °C/min to a point well above the expected Tg and any potential melting point. This step erases the sample's prior thermal history.[1]

-

Cool: Cool the sample at a controlled rate (e.g., 20 °C/min or faster) back to a sub-ambient temperature. This creates a uniform amorphous state.

-

Second Heat: Ramp the temperature again at 10-20 °C/min. The Tg is determined from this second heating scan.[1]

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The Tg is identified as a step-like change in the heat capacity, typically taken at the midpoint of the transition.[1]

Caption: Experimental workflow for thermal characterization.

Data Summary: Thermal Properties of Representative TPA Compounds

The following table summarizes key thermal data for several classes of TPA-based materials, illustrating the impact of molecular design on stability.

| Compound/Polymer Class | Tg (°C) | Td (5% loss, °C) | Key Structural Feature | Reference |

| TPA-based Poly(azomethine)s | N/A | 235 - 321 | Polymer backbone | [11] |

| TPA-based Poly(amide-imide)s | 296 - 355 | > 500 | Rigid amide-imide links | [1] |

| Fluorene-based Diamine HTM | up to 161 | N/A | Rigid fluorene core | [8] |

| Poly[bis(triphenylamine) ether]s | 92 - 128 | > 410 | Flexible ether spacers | [12][18] |

| TPA-decorated Twistacenes | N/A | 385 - 450 | Fused aromatic core | [19] |

| Poly(amine-1,3,4-oxadiazole)s | N/A | ~520 | Heterocyclic polymer backbone | [16] |

Note: Td values can vary based on the measurement conditions (atmosphere, heating rate).

Conclusion and Future Outlook

The thermal stability of triphenylamine-based compounds is not an incidental property but a critical design parameter that dictates their viability in demanding electronic applications. High glass transition temperatures are essential for maintaining the morphological integrity of amorphous films, while high decomposition temperatures ensure the chemical robustness of the material. This guide has detailed the primary degradation pathways—recrystallization, oxidation, and bond scission—and outlined the standardized TGA and DSC protocols required for accurate characterization.

Future research will continue to focus on molecular engineering strategies that enhance thermal stability without compromising electronic performance. The development of cross-linkable TPA derivatives, the incorporation of highly rigid and planar fused aromatic cores, and the synthesis of novel TPA-containing copolymers represent promising avenues for creating the ultra-stable materials required for the next generation of flexible, durable, and highly efficient organic electronic devices.

References

- Zhao, Y., Liu, F., Chen, Z., Li, Y., Wei, Q., & Yu, D. (2021). Polymer hole-transport material improving thermal stability of inorganic perovskite solar cells.

- Ilicheva, E. A., Chuyko, I. A., et al. (n.d.). Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine.

- Singh, R., et al. (n.d.). Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers.

- Subbiah, A. S., et al. (2024).

- Tran, D. Q., et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI.

- Chang, C.-W., et al. (2022).

- (n.d.). Thermally Stable Hole-Transporting Materials Based upon a Fluorene Core.

- Ilicheva, E. A., et al. (2025). Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine. arXiv.

- (n.d.). Differential scanning calorimetry (DSC) curves of poly[bis(triphenylamine) ether]s 3a-c (2nd heating cycle at 10 K min 21 ).

- Ilicheva, E. A., et al. (2025). Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine. alphaXiv.

- (n.d.). Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine) ether]s 3a-c at heating rate of 10 K min 21 under N 2 atmosphere.

- (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) profiles of the polymers.

- Rashid, A. K. (2016).

- (n.d.). Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores. RSC Publishing.

- Chen, R., et al. (n.d.). Efficient Perovskite Solar Cells by Employing Triphenylamine-Functionalized Azadipyrromethene Dyes as Dopant-Free Hole-Transporting Materials and Bidentate Surface Passivating Agents.

- (n.d.). Thermogravimetric analysis (TGA) curves of polytriphenylamine (PTPAn) powder, the bare lithium trivanadate (LVO) sample, and LVO/PTPAn composites.

- Barberá, J., et al. (2021). Triphenylamine- and triazine-containing hydrogen bonded complexes: liquid crystalline supramolecular semiconductors. RSC Publishing.

- (n.d.). Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine) ether]s...

- (n.d.).

- (2025). Triphenylamine–Polystyrene Blends for Perovskite Solar Cells with Simultaneous Energy Loss Suppression and Stability Improvement.

- Okumoto, K., et al. (n.d.). Thermal stability in oligomeric triphenylamine/tris(8-quinolinolato) aluminum electroluminescent devices. AIP Publishing.

- Chao, Y.-C., et al. (2016).

- (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.

- (n.d.). Thermally Stable, Light-Emitting, Triphenylamine- Containing Poly(amine hydrazide)s and Poly(amine-1.

- (n.d.). Scheme 1 Chemical structures of the triphenylamine based poly(azomethine)s (TPA(X)ThOx) with X ¼-H.

- (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).

- (n.d.). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study.

- (n.d.). A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering.

- (n.d.). Chemical structures of triphenylamine (TPA)-based derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triphenylamine- and triazine-containing hydrogen bonded complexes: liquid crystalline supramolecular semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC05186A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [2510.08401] Enhanced thermal stability of inverted perovskite solar cells by bulky passivation with pyridine-functionalized triphenylamine [arxiv.org]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 17. eag.com [eag.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

Forging New Frontiers in Organic Electronics: A Technical Guide to Derivatizing 4,4'-Dibromo-4''-phenyltriphenylamine

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, chemists, and material scientists engaged in the development of novel organic electronic materials. We delve into the synthetic versatility of 4,4'-Dibromo-4''-phenyltriphenylamine, a pivotal building block for a new generation of high-performance organic semiconductors. This guide provides not only a series of detailed, field-proven protocols for the derivatization of this core molecule but also a thorough examination of the underlying chemical principles that govern these transformations. By elucidating the causality behind experimental choices, we aim to empower researchers to rationally design and synthesize novel triphenylamine-based derivatives with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction: The Strategic Importance of 4,4'-Dibromo-4''-phenyltriphenylamine

The triphenylamine (TPA) scaffold is a cornerstone in the design of hole-transporting materials (HTMs) due to its inherent electron-donating nature and stable amorphous morphology.[1] The strategic placement of two bromine atoms at the 4 and 4' positions of the TPA core in 4,4'-Dibromo-4''-phenyltriphenylamine offers a versatile platform for molecular engineering.[2][3] These bromine substituents act as reactive handles, enabling a wide array of palladium- and copper-catalyzed cross-coupling reactions. This functionalization capability is paramount for fine-tuning the electronic and optical properties of the resulting molecules, such as their energy levels, charge mobility, and luminescent characteristics.[3] The high purity of the starting material, typically 98% or higher, is crucial for ensuring the reproducibility and optimal performance of the final electronic devices.[2][3]

Synthetic Pathways to Novel Derivatives

The derivatization of 4,4'-Dibromo-4''-phenyltriphenylamine primarily relies on a suite of powerful cross-coupling reactions. The choice of reaction is dictated by the desired functionality to be introduced. In the following sections, we will explore the mechanistic underpinnings and provide detailed experimental protocols for the most pertinent transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Extended Conjugation

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, making it ideal for extending the π-conjugation of the TPA core by introducing aryl or vinyl substituents.[4][5] This reaction is instrumental in modulating the HOMO/LUMO energy levels and, consequently, the emission color and charge injection properties of the final material.[1]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the individual steps of the catalytic cycle.

Sources

- 1. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. ijnc.ir [ijnc.ir]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 4,4'-Dibromo-4''-phenyltriphenylamine in Palladium-Catalyzed Cross-Coupling Reactions

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract